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The Impact of LAS191954 on AKT Phosphorylation: A Technical Guide

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Compound of Interest					
Compound Name:	LAS191954				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of **LAS191954**, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform, on the phosphorylation of protein kinase B (AKT). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and development in inflammatory diseases and other relevant fields.

Core Concept: Inhibition of the PI3Kδ/AKT Signaling Pathway

LAS191954 exerts its biological effects by targeting PI3K δ , a lipid kinase predominantly expressed in hematopoietic cells.[1] PI3K δ plays a crucial role in the activation and function of various immune cells.[1] Upon activation by upstream signals, PI3K δ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits AKT to the plasma membrane, leading to its phosphorylation at two key residues: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[2] Dual phosphorylation fully activates AKT, which in turn phosphorylates a multitude of downstream substrates involved in cell survival, proliferation, and inflammation. By selectively inhibiting PI3K δ , **LAS191954** effectively blocks the production of PIP3 and consequently prevents the phosphorylation and activation of AKT.



Quantitative Data Summary

The inhibitory activity of **LAS191954** on PI3K isoforms and its cellular effect on AKT phosphorylation have been quantified in various assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Inhibitory Activity of LAS191954 against

PI3K Isoforms

Isoform	IC50 (nM)
ΡΙ3Κδ	2.6[1][3][4]
РІЗКу	72[1]
РІЗКβ	94[1]
ΡΙ3Κα	8200[1]

Table 2: Cellular Inhibitory Activity of LAS191954 on AKT

Phosphorylation

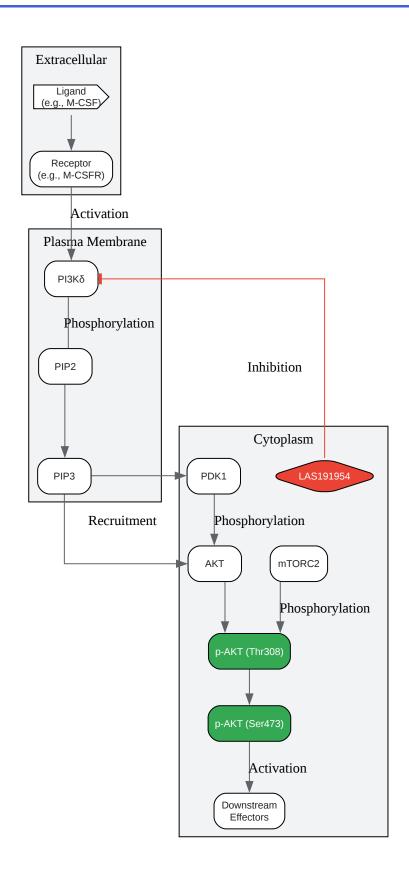
Cell Line	Stimulant	Phosphorylati on Site	Assay Method	IC50 (nM)
THP-1 (human monocytic)	M-CSF	Thr308	ELISA	7.8[1]
HUVEC (human umbilical vein endothelial)	Sphingosine-1- Phosphate	Ser473	Not specified	295[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PI3Kδ/AKT Signaling Pathway Inhibition by LAS191954



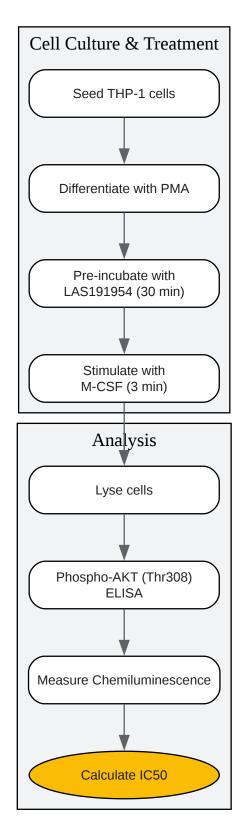


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Caption: PI3K δ /AKT pathway inhibition by **LAS191954**.



Experimental Workflow: M-CSF-Induced AKT Phosphorylation in THP-1 Cells





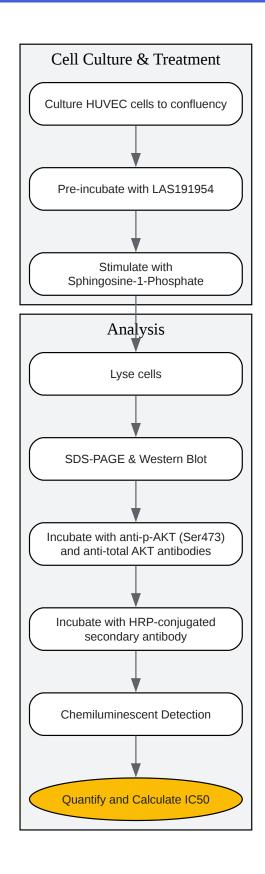
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Caption: Workflow for assessing LAS191954's effect in THP-1 cells.

Experimental Workflow: Sphingosine-1-Phosphate-Induced AKT Phosphorylation in HUVECs





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Caption: Workflow for assessing LAS191954's effect in HUVEC cells.



Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

M-CSF-Induced AKT Phosphorylation in THP-1 Cells (ELISA-based)

- 1. Cell Culture and Differentiation:
- Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
- Following differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.
- 2. **LAS191954** Treatment and M-CSF Stimulation:
- Prepare a dilution series of LAS191954 in serum-free medium.
- Pre-incubate the differentiated THP-1 cells with varying concentrations of LAS191954 or vehicle control for 30 minutes at 37°C.
- Stimulate the cells by adding macrophage colony-stimulating factor (M-CSF) to a final concentration of 25-50 ng/mL and incubate for 3 minutes at 37°C.
- 3. Cell Lysis:
- Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Add 1X cell lysis buffer (e.g., from a PathScan® Phospho-Akt (Thr308) Sandwich ELISA Kit,
 Cell Signaling Technology, #7252) supplemented with a protease inhibitor cocktail.
- Scrape the cells and transfer the lysate to a microfuge tube.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.



- · Collect the supernatant for analysis.
- 4. Phospho-AKT (Thr308) ELISA:
- Perform the ELISA according to the manufacturer's instructions (e.g., PathScan® Phospho-Akt (Thr308) Sandwich ELISA Kit).
- Briefly, add cell lysates to the antibody-coated microwells and incubate.
- Wash the wells and add the detection antibody (anti-phospho-AKT Thr308).
- After another wash step, add the HRP-linked secondary antibody.
- Following a final wash, add the chemiluminescent substrate and measure the relative light units (RLU) using a microplate luminometer.
- 5. Data Analysis:
- Normalize the phospho-AKT signal to the total protein concentration of each lysate.
- Plot the percentage of inhibition of AKT phosphorylation against the log concentration of LAS191954.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Sphingosine-1-Phosphate-Induced AKT Phosphorylation in HUVECs (Western Blot-based)

- 1. Cell Culture:
- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 Endothelial Cell
 Growth Medium-2 supplemented with the provided bullet kit components.
- Grow cells to 80-90% confluency.
- Prior to the experiment, serum-starve the cells for 4-6 hours in a basal medium.
- 2. **LAS191954** Treatment and Sphingosine-1-Phosphate (S1P) Stimulation:



- Prepare a dilution series of LAS191954 in the basal medium.
- Pre-incubate the serum-starved HUVECs with varying concentrations of LAS191954 or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
- Stimulate the cells with S1P at a final concentration of 100-200 nM for 10-15 minutes at 37°C.[5][6]
- 3. Cell Lysis:
- Aspirate the medium and wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
- Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA protein assay.
- 4. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #9271) and total AKT (e.g., Cell Signaling Technology, #4691) diluted in 5% BSA/TBST.[7]
- Wash the membrane three times with TBST.



- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- 5. Detection and Analysis:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify the band intensities using image analysis software.
- Normalize the phospho-AKT signal to the total AKT signal for each sample.
- Calculate the percentage of inhibition of AKT phosphorylation and determine the IC50 value as described for the ELISA method.

Conclusion

LAS191954 is a potent and highly selective inhibitor of PI3K δ that effectively suppresses the phosphorylation and activation of AKT in a cellular context. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the PI3K δ /AKT signaling pathway. The detailed methodologies and visual representations of the signaling cascade and experimental workflows are intended to facilitate the design and execution of further studies in this area.

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